molecular formula C20H17NO5 B14160620 N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide CAS No. 858742-00-4

N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide

Cat. No.: B14160620
CAS No.: 858742-00-4
M. Wt: 351.4 g/mol
InChI Key: QXPNUVYPYVTYBJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylamine and 4-methyl-2-oxochromen-6-yl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

    Coupling Reaction: The key step involves the coupling of 3-acetylphenylamine with 4-methyl-2-oxochromen-6-yl chloride to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow reactors, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide: can be compared with other chromen-2-one derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from other similar compounds.

Properties

CAS No.

858742-00-4

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide

InChI

InChI=1S/C20H17NO5/c1-12-8-20(24)26-18-7-6-16(10-17(12)18)25-11-19(23)21-15-5-3-4-14(9-15)13(2)22/h3-10H,11H2,1-2H3,(H,21,23)

InChI Key

QXPNUVYPYVTYBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)C

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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